molecular formula C12H21NO4S B2814085 Tert-Butyl N-(6,6-dioxo-6-thiaspiro[2.5]octan-1-yl)carbamate CAS No. 2251054-06-3

Tert-Butyl N-(6,6-dioxo-6-thiaspiro[2.5]octan-1-yl)carbamate

Cat. No. B2814085
CAS RN: 2251054-06-3
M. Wt: 275.36
InChI Key: BFDXIYNFZXYDFE-UHFFFAOYSA-N
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Description

“Tert-Butyl N-(6,6-dioxo-6-thiaspiro[2.5]octan-1-yl)carbamate” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Anticancer Efficacy

The compound has been used in the synthesis of prodrugs for enhanced metabolic stability and tumor delivery . The glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) exhibits remarkable anticancer efficacy . However, its therapeutic potential is hindered by its toxicity to gastrointestinal (GI) tissues . The compound has shown excellent metabolic stability in plasma and intestinal homogenate, high aqueous solubility, and high tumor DON exposures .

Synthesis of Polycyclic Architectures

The compound has been used in the synthesis of 6/7/8-membered oxacyclic ketone-fused isoxazoles/isoxazolines tetracyclic or tricyclic structures . This approach enables the simultaneous formation of isoxazole/isoxazoline and 6/7/8-membered oxacyclic ketones to form polycyclic architectures .

Synthesis of N-Boc-Protected Anilines

Tert-Butyl carbamate, a compound related to AKOS037653862, is used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Synthesis of Tetrasubstituted Pyrroles

Tert-Butyl carbamate has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Synthesis of Indoloquinoxaline Derivatives

The compound has been used in the synthesis of indoloquinoxaline derivatives . The introduction of a tert-butyl group into indoloquinoxaline systems leads to a series of structurally novel compounds .

Synthesis of [1,2,4]Triazinoindole Derivatives

The compound has been used in the synthesis of [1,2,4]triazinoindole derivatives . The introduction of a tert-butyl group into [1,2,4]triazinoindole systems leads to a series of structurally novel compounds .

properties

IUPAC Name

tert-butyl N-(6,6-dioxo-6λ6-thiaspiro[2.5]octan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4S/c1-11(2,3)17-10(14)13-9-8-12(9)4-6-18(15,16)7-5-12/h9H,4-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDXIYNFZXYDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-Butyl N-(6,6-dioxo-6-thiaspiro[2.5]octan-1-yl)carbamate

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